Cas no 2229401-96-9 (4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid)

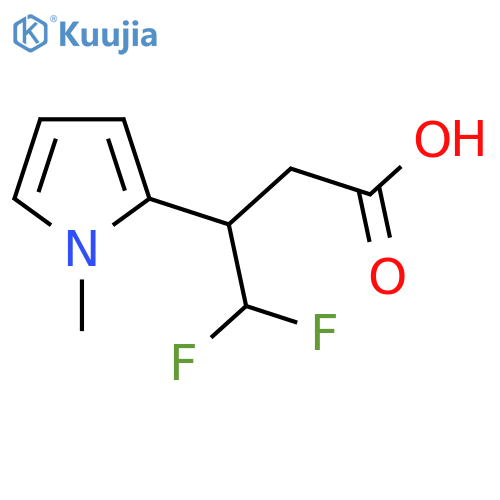

2229401-96-9 structure

商品名:4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid

- EN300-1945402

- 2229401-96-9

-

- インチ: 1S/C9H11F2NO2/c1-12-4-2-3-7(12)6(9(10)11)5-8(13)14/h2-4,6,9H,5H2,1H3,(H,13,14)

- InChIKey: QSGLFKFSUCFTFS-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC(=O)O)C1=CC=CN1C)F

計算された属性

- せいみつぶんしりょう: 203.07578492g/mol

- どういたいしつりょう: 203.07578492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1945402-0.5g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 0.5g |

$1426.0 | 2023-09-17 | ||

| Enamine | EN300-1945402-5.0g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 5g |

$4309.0 | 2023-05-31 | ||

| Enamine | EN300-1945402-0.05g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 0.05g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1945402-10.0g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 10g |

$6390.0 | 2023-05-31 | ||

| Enamine | EN300-1945402-2.5g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-1945402-0.1g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 0.1g |

$1307.0 | 2023-09-17 | ||

| Enamine | EN300-1945402-0.25g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-1945402-1.0g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 1g |

$1485.0 | 2023-05-31 | ||

| Enamine | EN300-1945402-5g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 5g |

$4309.0 | 2023-09-17 | ||

| Enamine | EN300-1945402-10g |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid |

2229401-96-9 | 10g |

$6390.0 | 2023-09-17 |

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

2229401-96-9 (4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量